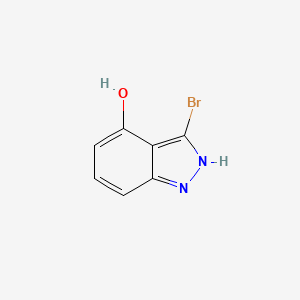

3-bromo-1H-indazol-4-ol

Description

Properties

IUPAC Name |

3-bromo-2H-indazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBNRJCGIJNYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313681 | |

| Record name | 3-Bromo-1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246307-73-2 | |

| Record name | 3-Bromo-1H-indazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246307-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-bromo-1H-indazol-4-ol can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-bromobenzaldehyde and hydrazine can produce this compound under specific conditions . Industrial production methods often employ transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, which provides good yields and minimal byproducts .

Chemical Reactions Analysis

3-bromo-1H-indazol-4-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

3-Bromo-1H-indazol-4-ol serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

This compound has shown potential as an enzyme inhibitor , particularly in drug development. It interacts with specific molecular targets, inhibiting the activity of certain kinases by binding to their active sites. This mechanism can disrupt various cellular pathways, leading to therapeutic effects.

Medicine

Research indicates that this compound may be effective in developing treatments for:

- Cancer : Studies have demonstrated its cytotoxic effects against cancer cells, suggesting its potential as an anticancer agent.

- Inflammation : Its anti-inflammatory properties are being explored for therapeutic applications.

- Bacterial Infections : The compound has shown promise in antimicrobial activities.

Industry

In industrial applications, this compound is utilized in the production of dyes , pigments , and other materials due to its stable chemical structure.

Anticancer Properties

A study focusing on its effects against breast cancer cells showed a significant decrease in cell viability upon treatment with this compound, indicating its potential as an anticancer agent.

Cardiovascular Implications

Research into β3 adrenergic receptor agonists suggests that derivatives like this compound may modulate heart function, indicating possible applications in cardiovascular health.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes, which may have implications for various therapeutic areas beyond oncology. For instance:

- A novel series of indazole derivatives were synthesized and evaluated for their anti-proliferative effects on various human cancer cell lines, revealing potent activity against HL60 cells with IC₅₀ values in the nanomolar range.

Mechanism of Action

The mechanism by which 3-bromo-1H-indazol-4-ol exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table compares 3-bromo-1H-indazol-4-ol with key analogs:

Key Observations :

- Positional Effects : Bromine at C3 (as in the target compound) vs. C4/C5/C7 in analogs alters electronic distribution and steric interactions. Adjacent hydroxyl and bromine groups (C3 and C4) may facilitate intramolecular hydrogen bonding .

- Functional Groups : The hydroxyl group in this compound contrasts with amines (e.g., 7-bromo-4-chloro-1H-indazol-3-amine) or nitro groups (e.g., 4-bromo-6-nitro-1H-indazole), impacting solubility and reactivity .

Spectroscopic and Physical Properties

Table: Spectroscopic Data Comparison

Analysis :

Comparison with Analogs :

- 7-Bromo-4-chloro-1H-indazol-3-amine: Synthesized via hydrazine monohydrate reaction with 3-bromo-6-chloro-2-fluorobenzonitrile (95% yield) .

- 5-Bromo-1-(3-chloropropyl)-1H-indazole : Alkylation of 5-bromo-1H-indazole with 1-bromo-3-chloropropane (50% yield) .

Biological Activity

3-Bromo-1H-indazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. The presence of a bromine atom at the 3-position and a hydroxyl group at the 4-position enhances its reactivity and biological activity compared to other indazole derivatives.

| Property | Description |

|---|---|

| Molecular Formula | C7H6BrN3O |

| Molecular Weight | 232.04 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO, sparingly soluble in water |

Synthesis

The synthesis of this compound typically involves bromination of indazole derivatives followed by hydroxylation. Common methods include:

- Bromination : Indazole is treated with bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

- Hydroxylation : Subsequent reactions introduce the hydroxyl group at the 4-position, often using hydrolysis or oxidation techniques.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity through various mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit CHK1 and CHK2 kinases, which are crucial for cell cycle regulation and DNA damage response. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for cancer therapy .

- Cytotoxicity Studies : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), SK-LU-1 (lung cancer), and K562 (leukemia) cells. For example, one study reported an IC50 value of 0.16 µM against HeLa cells, indicating high potency .

Antifungal Activity

This compound has also been evaluated for its antifungal properties:

- Anticandidal Activity : In experiments against Candida species, derivatives of 3-bromoindazole showed promising results. Compounds derived from this scaffold exhibited significant activity against Candida albicans and Candida glabrata, suggesting potential for developing new antifungal agents .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on tumor growth in mice models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis markers in treated tissues.

Case Study 2: Fungal Inhibition

In another study, the compound was tested against resistant strains of Candida glabrata. The results indicated that certain derivatives maintained efficacy even against strains resistant to standard treatments like miconazole, highlighting the potential for overcoming antifungal resistance.

Research Findings Summary

Recent studies have consolidated the understanding of this compound's biological activity:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | IC50 values as low as 0.16 µM in HeLa cells |

| Kinase Interaction | Inhibits CHK1 and CHK2 kinases |

| Antifungal Activity | Effective against C. albicans and resistant strains |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-1H-indazol-4-ol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves condensation or substitution reactions. For example, bromination of indazole precursors using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in polar aprotic solvents (e.g., DMF or DCM) can enhance regioselectivity . Purification via column chromatography (e.g., 70:30 EtOAc/hexanes) and optimization of solvent polarity improve purity. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of reactants .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., δ 8.6 ppm for aromatic protons in DMSO-d6) and carbon environments (e.g., δ 127 ppm for brominated carbons) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 335.1512) .

- TLC : Validate purity with consistent Rf values under standardized solvent systems .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow general organic compound protocols:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation.

- Store in airtight containers away from light and moisture.

- Dispose of waste via halogenated organic waste streams, as brominated compounds may generate toxic byproducts .

Advanced Research Questions

Q. How can X-ray crystallography (e.g., SHELX programs) resolve ambiguities in the structural determination of this compound derivatives?

- Methodological Answer : SHELXL refines crystal structures by optimizing parameters like hydrogen bonding and thermal displacement. For twinned crystals or high-resolution data, use SHELXE for phase extension and SHELXD for heavy-atom positioning. Validate with Rmerge < 5% and Fo/Fc maps .

Q. What strategies are effective in analyzing contradictory biological activity data observed for this compound across different assay systems?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature, cell lines).

- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays).

- Data Triangulation : Cross-reference with structural analogs (e.g., 4-bromo-6-fluoro derivatives) to identify substituent-specific effects .

Q. How does the bromine substituent influence the binding affinity and selectivity of this compound toward kinase targets like LRRK2?

- Methodological Answer : The bromine atom enhances hydrophobic interactions and halogen bonding with kinase active sites (e.g., Leu1947 in LRRK2). Competitive binding assays (SPR or ITC) paired with mutagenesis studies (e.g., Ala-scanning) can quantify steric/electronic contributions. Computational docking (AutoDock Vina) predicts binding modes using halogen-bond parameters .

Q. What computational methods are recommended to predict the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict oxidative addition feasibility.

- Molecular Dynamics : Simulate Pd(0)/Pd(II) intermediates in Suzuki-Miyaura couplings.

- Retrosynthetic Tools : Use ChemDraw or Synthia to design routes for biaryl derivatives .

Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound with enhanced biological activity?

- Methodological Answer : Disconnect bonds adjacent to the bromine or hydroxyl groups to prioritize modular synthesis. Key synthons include:

- Indazole core : Synthesized via cyclization of 2-aminobenzaldehyde derivatives.

- Functional groups : Introduce fluorinated or nitro substituents via Buchwald-Hartwig amination or SNAr reactions. Validate pathways using cheminformatics tools (e.g., Reaxys) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.